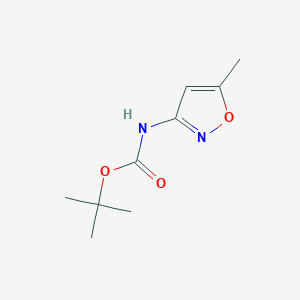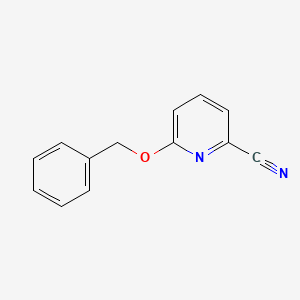
2-Bromo-3-metoxilciclopent-2-en-1-ona
Descripción general
Descripción
2-Bromo-3-methoxycyclopent-2-en-1-one: is an organic compound with the molecular formula C6H7BrO2 and a molecular weight of 191.02 g/mol . It is a brominated derivative of methoxycyclopentenone and is characterized by its unique structure, which includes a bromine atom and a methoxy group attached to a cyclopentenone ring.
Aplicaciones Científicas De Investigación
Chemistry: 2-Bromo-3-methoxycyclopent-2-en-1-one is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its reactivity and functional groups .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a probe in biochemical assays.
Industry: In the industrial sector, 2-Bromo-3-methoxycyclopent-2-en-1-one is used in the synthesis of specialty chemicals and materials. It is also employed in the production of polymers and resins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methoxycyclopent-2-en-1-one typically involves the bromination of 3-methoxycyclopent-2-en-1-one. One common method includes the use of bromine (Br2) in an organic solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions . The reaction proceeds via electrophilic addition of bromine to the double bond of the cyclopentenone ring.
Industrial Production Methods: Industrial production of 2-Bromo-3-methoxycyclopent-2-en-1-one may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-3-methoxycyclopent-2-en-1-one can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopentanol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopentanol derivatives.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-methoxycyclopent-2-en-1-one involves its interaction with nucleophiles and electrophiles due to the presence of the bromine atom and the methoxy group. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the methoxy group can participate in various chemical transformations, influencing the reactivity and stability of the compound .
Comparación Con Compuestos Similares
3-Methoxycyclopent-2-en-1-one: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-3-hydroxycyclopent-2-en-1-one: Contains a hydroxyl group instead of a methoxy group, altering its chemical properties and reactivity.
2-Bromo-3-methylcyclopent-2-en-1-one: Has a methyl group instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness: 2-Bromo-3-methoxycyclopent-2-en-1-one is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
2-bromo-3-methoxycyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2/c1-9-5-3-2-4(8)6(5)7/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDVAJMYDPQTFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455002 | |
| Record name | 2-Bromo-3-methoxycyclopent-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14203-25-9 | |
| Record name | 2-Bromo-3-methoxycyclopent-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)](/img/structure/B1278890.png)

